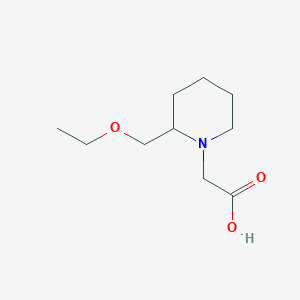
2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid
説明
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid”, is a significant area of research in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NO3.ClH/c11-9(12)8-13-7-6-10-4-2-1-3-5-10;/h1-8H2,(H,11,12);1H . This code provides a specific representation of the molecule’s structure.科学的研究の応用
Synthetic Applications and Characterization
- A study detailed the synthesis of esters derived from the piperidine series, including compounds similar to 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid, emphasizing their conversion into substituted pyridines through chemical reactions (Prostakov et al., 1970).
- Research on the synthesis of pyrrolidine- and piperidine-alkanoic acid hydrochlorides demonstrated the transformation of pyrrolyl esters and pyridine-alkanoic acid hydrochlorides into piperidine derivatives, providing insights into the synthesis routes and potential for chemical modifications (Tsui & Wood, 1979).
Pharmacological and Chemical Studies
- Novel impurities in the anti-diabetic drug Repaglinide were identified and characterized, showcasing the importance of understanding and controlling the chemical composition in pharmaceuticals. This research underscores the relevance of detailed chemical analysis and the potential implications for compounds with similar structures (Kancherla et al., 2018).
- A study on new 4(1H)-Pyridinone derivatives as analgesic agents introduced compounds with piperidine elements, highlighting their analgesic and anti-inflammatory activities. This research presents potential therapeutic applications of piperidine derivatives (Aytemir et al., 1999).
Chemical Properties and Reactions
- Investigations into the facile synthesis of some new pyrazole-based 2-thioxo-4-thiazolidinone compounds included reactions with piperidine, revealing insights into the chemical reactivity and potential applications of piperidine-based compounds in synthetic chemistry (Metwally & El-Doseky, 2015).
Protective Effects and Synthesis Techniques
- The protective effects of UCB JO28 against bronchial hyperreactivity were studied, where the compound derived from diphenylmethylene piperidine exhibited spasmolytic properties. This research highlights the potential medical applications of piperidine derivatives in treating respiratory conditions (Maesen et al., 2004).
将来の方向性
Piperidine derivatives, including “2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid”, have significant potential in drug design and the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research directions may include the development of novel synthesis methods and the exploration of the biological and pharmacological activity of these compounds .
作用機序
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . These compounds play a significant role in drug design and have various pharmacological applications .
Mode of Action
Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various substituted piperidines . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological and pharmacological activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Piperidine derivatives are known to have various pharmacological applications , suggesting that they may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductase enzymes, which are crucial in redox reactions within the cell . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity. Additionally, this compound may interact with transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, derivatives of piperidine, such as this compound, have demonstrated antiproliferative effects by inhibiting tubulin polymerization . This inhibition disrupts the mitotic process, leading to cell cycle arrest and apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions. For instance, the compound has been found to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage. Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with other molecules for excretion . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . These changes can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern is crucial for the compound’s efficacy, as it determines the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to its site of action . For example, the compound may be directed to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism .
特性
IUPAC Name |
2-[2-(ethoxymethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-14-8-9-5-3-4-6-11(9)7-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACXUKFHXRVJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)
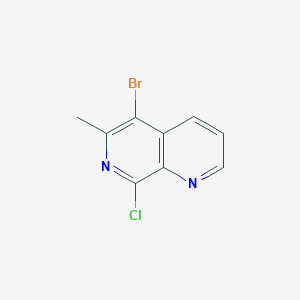
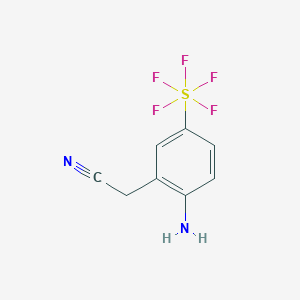
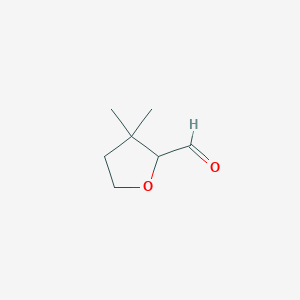

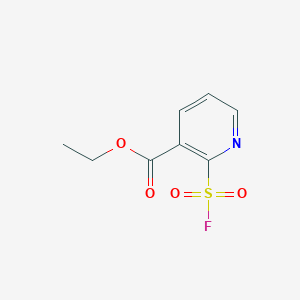
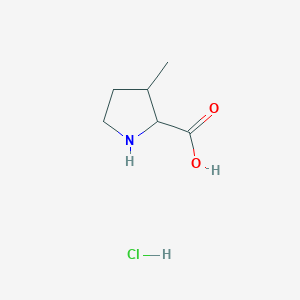
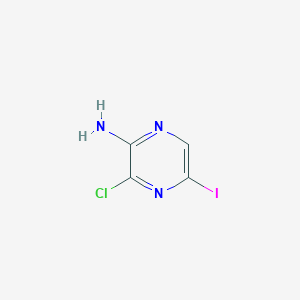
![6-Oxa-9-azaspiro[3.6]decane](/img/structure/B1490786.png)
![methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1490789.png)

